

A Comparative Guide to the Radiation Hardness of Silicon and Gallium Arsenide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gallium arsenate*

Cat. No.: *B1256347*

[Get Quote](#)

For researchers, scientists, and drug development professionals operating in environments susceptible to radiation, the selection of robust electronic components is paramount. This guide provides an objective comparison of the radiation hardness of two cornerstone semiconductor materials: silicon (Si) and gallium arsenide (GaAs). The information presented is supported by experimental data to facilitate informed material selection for critical applications.

The primary mechanisms of radiation damage in semiconductors are Total Ionizing Dose (TID) and Displacement Damage (DD). TID refers to the accumulation of charge in insulating layers, such as silicon dioxide, which can alter the electrical characteristics of a device.[1][2] DD, on the other hand, is the displacement of atoms from their lattice sites by energetic particles, creating defects that can act as recombination or trapping centers, thereby degrading device performance.[3][4]

Executive Summary of Comparison

Gallium arsenide generally exhibits superior radiation hardness compared to silicon, particularly in environments with significant particle radiation that causes displacement damage. This resilience is attributed to its higher displacement threshold energy and more efficient annealing of radiation-induced defects.[5] While silicon remains the industry standard for most terrestrial applications due to its mature manufacturing processes and lower cost, GaAs is often the material of choice for space and other radiation-intensive environments.[5]

Quantitative Data Comparison

The following tables summarize key quantitative data from various experimental studies, comparing the performance degradation of silicon and gallium arsenide devices under different radiation conditions.

Parameter	Silicon (Si)	Gallium Arsenide (GaAs)	Radiation Type & Fluence/Dose	Source
Solar Cell Maximum Power Degradation	Higher degradation rate	Lower degradation rate	Protons	[6]
Solar Cell Open Circuit Voltage (Voc) Drop	Significant drop	Maintained 96% of initial value after 10 years LEO equivalent	Protons	[7]
Transistor Gain (β) Degradation	More susceptible to degradation	More tolerant to degradation	Gamma Irradiation up to 1 Mrad(Si)	[8]
Increase in Input Resistance (Hall Effect Devices)	Less increase	More increase	Gamma and Beta Rays	[9]
Photoluminescence Intensity Change	Not applicable	Increased by ~60% at 10 KGy	Gamma Rays	[10]
Current Reduction (at 3V bias)	Not specified	Reduced with increasing dose	Gamma Rays	[10]

Parameter	Silicon (Si)	Gallium Arsenide (GaAs)	Source
Displacement			
Threshold Energy (Ed)	~25 eV	Ga: ~21.5 eV, As: ~21.5 eV	[11] [12]
Non-Ionizing Energy Loss (NIEL) for 10 MeV Protons (MeV·cm ² /g)	Lower	Higher	[13]

Physical Mechanisms of Radiation Hardness

The superior radiation hardness of Gallium Arsenide can be attributed to several key physical properties:

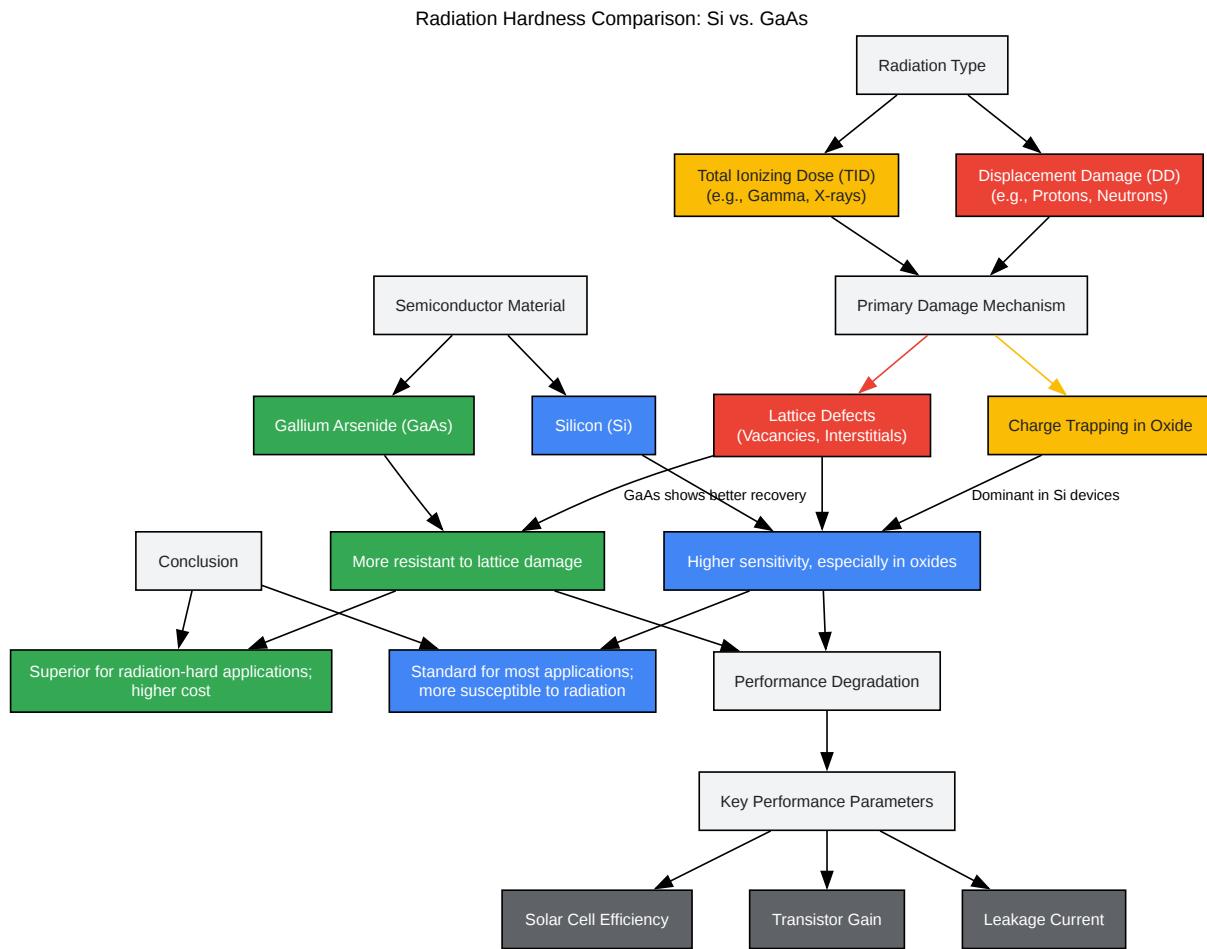
- Higher Displacement Threshold Energy: While the displacement threshold energies for Gallium and Arsenic atoms are individually comparable to Silicon, the compound nature of GaAs and its crystal structure contribute to a greater overall resistance to atom displacement.[\[11\]](#)[\[12\]](#) More energy is required from an incoming particle to create a stable defect in the GaAs lattice.
- Efficient Defect Annealing: Many radiation-induced defects in GaAs can be removed at lower temperatures compared to silicon.[\[14\]](#) This "self-healing" or annealing process is more efficient in GaAs, allowing devices to recover a portion of their pre-irradiation performance. [\[14\]](#) In contrast, some radiation-induced defects in silicon can be more stable and require higher temperatures for annealing.[\[15\]](#)
- Direct Bandgap: GaAs possesses a direct bandgap, which makes it highly efficient for optoelectronic devices.[\[5\]](#) While not directly a radiation hardness property, this characteristic is crucial for applications like solar cells and photodetectors, where maintaining high efficiency under irradiation is critical.

Experimental Protocols

The following outlines a generalized experimental protocol for testing the radiation hardness of semiconductor devices, synthesized from various research methodologies.[3][16][17]

Total Ionizing Dose (TID) Testing

- Objective: To evaluate the effects of ionizing radiation on the insulating layers of a semiconductor device.
- Radiation Source: Typically a Cobalt-60 (^{60}Co) gamma-ray source, which provides photons with energies of 1.17 and 1.33 MeV.[17] X-ray sources can also be used.[18]
- Dosimetry: The total absorbed dose is measured in rad(Si) or Gray(Si). Dosimeters are placed alongside the device under test (DUT) to accurately measure the radiation exposure.
- Procedure:
 - Pre-irradiation Characterization: The electrical parameters of the DUT (e.g., threshold voltage, leakage current, gain) are measured before exposure to radiation.
 - Irradiation: The DUT is placed in the radiation field. The dose rate (rad(Si)/s) and total dose are controlled according to the test specification (e.g., MIL-STD-883, Method 1019). [17] Devices may be biased or unbiased during irradiation to simulate different operational conditions.
 - Post-irradiation Characterization: After irradiation to a predetermined total dose, the electrical parameters are measured again. This process may be repeated at several intermediate dose levels.
 - Annealing: The DUT may be subjected to a thermal annealing process (e.g., 100°C for 168 hours) to evaluate the long-term stability of the radiation-induced changes.

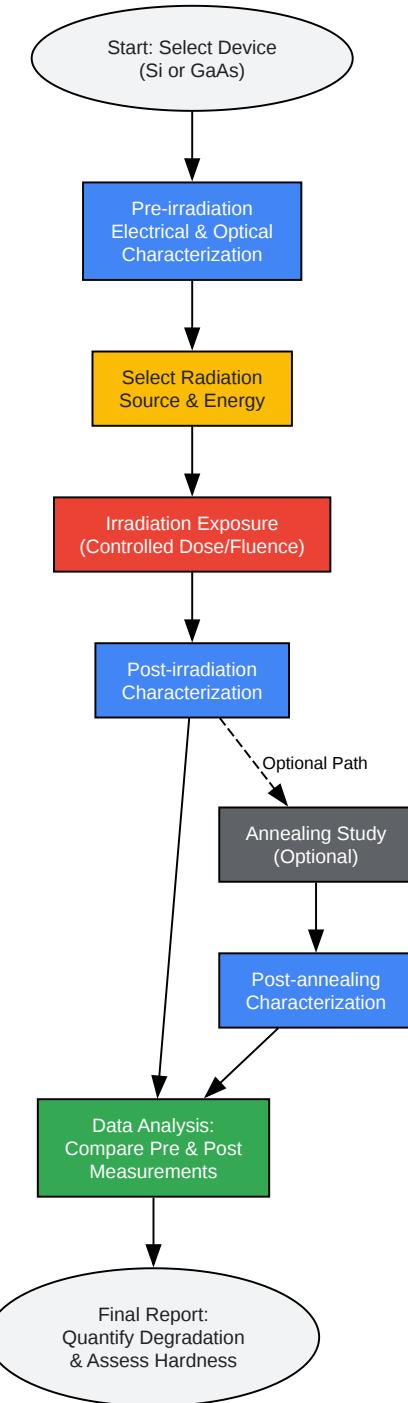

Displacement Damage (DD) Testing

- Objective: To evaluate the effects of particle radiation on the semiconductor crystal lattice.
- Radiation Source: Particle accelerators are used to generate beams of protons, neutrons, or heavy ions with specific energies.[3]

- Dosimetry: The particle fluence (particles/cm²) is the key metric. The energy spectrum of the particles is also critical.
- Procedure:
 - Pre-irradiation Characterization: The electrical and optical properties of the DUT (e.g., carrier lifetime, mobility, solar cell efficiency) are measured.
 - Irradiation: The DUT is exposed to the particle beam in a vacuum chamber. The particle energy and fluence are precisely controlled.
 - Post-irradiation Characterization: The device parameters are re-measured after irradiation. The degradation is often correlated with the Non-Ionizing Energy Loss (NIEL) of the particles in the material.[13]
 - Annealing Studies: Post-irradiation annealing steps at various temperatures can be performed to study the kinetics of defect removal.

Visualizing the Comparison Framework

The following diagram illustrates the logical flow for comparing the radiation hardness of Silicon and Gallium Arsenide.


[Click to download full resolution via product page](#)

Caption: Logical flow for comparing the radiation hardness of Si and GaAs.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for evaluating the radiation hardness of a semiconductor material.

Experimental Workflow for Radiation Hardness Testing

[Click to download full resolution via product page](#)

Caption: A generalized workflow for radiation hardness testing of semiconductors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural Features and Photoelectric Properties of Si-Doped GaAs under Gamma Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sympnp.org [sympnp.org]
- 12. Protons & Ions NIEL Calculator [sr-niel.org]
- 13. indico.cern.ch [indico.cern.ch]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. Guidelines for the Determination of Standardized Semiconductor Radiation Hardness Parameters [iris.unito.it]
- 17. ntrs.nasa.gov [ntrs.nasa.gov]
- 18. arxiv.org [arxiv.org]
- To cite this document: BenchChem. [A Comparative Guide to the Radiation Hardness of Silicon and Gallium Arsenide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1256347#differences-in-radiation-hardness-between-silicon-and-gallium-arsenide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com